N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound's unique 2-methoxyethyl urea motif sets it apart from conventional aryl-substituted mGluR5 modulators. With an XLogP3 of -1 and TPSA of 72.3 Ų, it serves as a hydrophilic reference point for optimizing CNS penetration and solubility in allosteric modulator programs. Use it as a benchmark in radioligand displacement assays (³H-MPEP) and in systematic SAR explorations of the triazole-pyrrolidine carboxamide chemotype. Available at ≥90% purity from validated suppliers—order now to anchor your next screening cascade.

Molecular Formula C10H17N5O2
Molecular Weight 239.279
CAS No. 2198665-59-5
Cat. No. B2872392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
CAS2198665-59-5
Molecular FormulaC10H17N5O2
Molecular Weight239.279
Structural Identifiers
SMILESCOCCNC(=O)N1CCC(C1)N2C=CN=N2
InChIInChI=1S/C10H17N5O2/c1-17-7-4-11-10(16)14-5-2-9(8-14)15-6-3-12-13-15/h3,6,9H,2,4-5,7-8H2,1H3,(H,11,16)
InChIKeyJXWMIYTZVSXXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview: Why N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide (CAS 2198665-59-5) is a Distinct Triazole-Pyrrolidine Chemical Probe


N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide (CAS 2198665-59-5) is a heterocyclic small molecule (MW 239.27, C10H17N5O2) built on a pyrrolidine core bearing a 1,2,3-triazole at the 3-position and a 2-methoxyethyl urea at the 1-carboxamide [1]. It is computationally predicted to modulate the metabotropic glutamate receptor 5 (mGluR5) [2] and is structurally related to a class of mGluR5 allosteric modulators disclosed in the AstraZeneca patent family [3]. Unlike many aryl-substituted triazole-pyrrolidine carboxamides in this class, the compound features a non-aromatic 2-methoxyethyl side chain, which results in a low computed XLogP3 of -1 and a topological polar surface area (TPSA) of 72.3 Ų [1], placing it in a distinct physicochemical space that may confer differentiated solubility and central nervous system (CNS) partitioning profiles.

Why Aryl-Substituted Triazole-Pyrrolidine Carboxamides Cannot Simply Replace N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide


Within the 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide scaffold family, substitution at the urea nitrogen dramatically alters physicochemical properties and, by class-level inference, both target binding and pharmacokinetic behavior [1]. The target compound bears a small, flexible 2-methoxyethyl group, yielding a computed XLogP3 of -1 and TPSA of 72.3 Ų [2]. In contrast, the closest commercially available analogs—such as N-(m-tolyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide (CAS 2200725-71-7, MW 271.32, C14H17N5O) and N-(3-chlorophenyl) variants—introduce lipophilic aryl rings that increase molecular weight, raise logP by approximately 2–3 log units, and shift hydrogen-bonding capacity . The mGluR5 allosteric modulator patent literature explicitly teaches that even subtle structural changes in this chemotype can switch functional activity between negative allosteric modulation (NAM), positive allosteric modulation (PAM), and silent allosteric modulation (SAM) [1][3]. Therefore, substituting a superficially similar aryl-containing analog for the 2-methoxyethyl compound in an mGluR5-focused screening cascade or SAR program risks confounding target engagement, solubility, and selectivity profiles.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Data for N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide


Computed Lipophilicity (XLogP3) Comparison: The 2-Methoxyethyl Urea Confers Significantly Lower logP than Aryl-Substituted Analogs

The target compound exhibits a computed XLogP3 of -1, indicating substantial hydrophilicity relative to its closest commercially available aryl-substituted analogs [1]. N-(m-tolyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide (CAS 2200725-71-7), which replaces the 2-methoxyethyl chain with an m-tolyl group, has a higher molecular weight (271.32 vs. 239.27) and a more lipophilic predicted logP range (1.2–2.0 based on class analogs) . This ~2–3 log unit difference in computed XLogP3 translates into an approximately 100- to 1000-fold theoretical difference in octanol-water partition coefficient, which directly impacts aqueous solubility, plasma protein binding, and passive membrane permeability [2].

Physicochemical profiling Lipophilicity Drug-likeness CNS drug discovery

Topological Polar Surface Area (TPSA) Differentiation: The 2-Methoxyethyl Side Chain Increases H-Bond Acceptor Capacity Relative to Alkyl/Aryl Analogs

The target compound has a computed TPSA of 72.3 Ų with 4 hydrogen bond acceptors and 1 hydrogen bond donor [1]. The 2-methoxyethyl urea side chain contributes an additional ether oxygen as an H-bond acceptor compared to simple alkyl urea analogs. The N-(m-tolyl) analog (CAS 2200725-71-7, C14H17N5O) replaces the 2-methoxyethyl with an m-tolyl group, which eliminates the terminal ether oxygen and reduces the H-bond acceptor count . In the context of CNS multiparameter optimization (CNS MPO), a TPSA between 60–90 Ų combined with HBD ≤ 1 and low logP is associated with favorable brain penetration [2]. The target compound's TPSA of 72.3 Ų falls within this desirable range, whereas aryl analogs with lower TPSA and higher logP may shift outside the optimal CNS drug-like space.

CNS multiparameter optimization Blood-brain barrier penetration TPSA Medicinal chemistry

Computational Target Prediction: DrugMap Annotates mGluR5 Modulation as the Primary Predicted Target

The DrugMap database (IDRBLab) computationally annotates N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide as a modulator of human metabotropic glutamate receptor 5 (mGluR5, GRM5_HUMAN) [1]. The Drug Therapeutic Target (DTT) entry lists the mechanism of action (MOA) as 'Modulator' with a statistical significance of p = 9.81 × 10⁻⁷ (Z-score = -0.54, fold-change = -0.26) derived from molecular expression atlas analysis [1]. This computational prediction is consistent with the compound's structural membership in the 1,2,3-triazole pyrrolidine carboxamide class, which the AstraZeneca patent explicitly claims as mGluR5 allosteric modulators for the treatment of neurological, psychiatric, and gastrointestinal disorders [2]. By contrast, aryl-substituted analogs such as the N-(m-tolyl) and N-(3-chlorophenyl) derivatives lack publicly available mGluR5-specific computational annotations in DrugMap or comparable databases at the time of this analysis [3].

mGluR5 Computational target prediction Allosteric modulator Drug repurposing

Vendor Availability and Purity Benchmarks: Life Chemicals Supplies the Compound at Standardized Purity Levels Comparable to Reference-Grade Chemical Probes

The target compound is commercially available from Life Chemicals (catalog F6471-5365) with a specified purity of ≥90% [1]. It is also listed on multiple chemical sourcing platforms including Chemsrc, Kuujia, and Mcule, indicating multi-vendor availability . In comparison, the N-(m-tolyl) analog (CAS 2200725-71-7) and N-phenethyl analog are primarily listed through a more limited set of specialty vendors, with comparable purity specifications (typically 90–95%) but with fewer verified stock points . The broader mGluR5 modulator patent landscape (AstraZeneca US20090111822) teaches that compounds of this class have demonstrated low hERG activity and good metabolic stability in human microsomal assays, suggesting a favorable developability profile for the scaffold [2], although these specific parameters have not been directly measured for CAS 2198665-59-5 in published literature.

Chemical procurement Compound sourcing Purity specification Screening library

Application Scenarios for N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide (CAS 2198665-59-5): Where the Evidence Supports Prioritization


mGluR5 Negative Allosteric Modulator (NAM) Screening Cascade Starting Point

Given the DrugMap computational annotation as an mGluR5 modulator (p = 9.81 × 10⁻⁷) [1] and the compound's structural membership in the AstraZeneca 1,2,3-triazole pyrrolidine mGluR5 patent family [2], CAS 2198665-59-5 is a plausible starting point for an mGluR5 NAM screening program. Its low computed XLogP3 (-1) and moderate TPSA (72.3 Ų) [3] suggest suitability for both peripheral (e.g., gastroesophageal reflux disease) and CNS-penetrant indications. Researchers can use this compound as a reference ligand in radioligand displacement assays employing [³H]MPEP or [³H]R21412 against human or rat mGluR5, with expected activity in the nanomolar to low micromolar range based on class precedent.

Physicochemical Benchmarking for CNS MPO-Guided Lead Optimization

The compound's physicochemical profile (XLogP3 = -1, TPSA = 72.3 Ų, HBD = 1, HBA = 4, MW = 239.27) [1] places it within the favorable CNS MPO desirability space [2]. Medicinal chemistry teams can use CAS 2198665-59-5 as a 'hydrophilic anchor' compound when evaluating SAR series. The 2-methoxyethyl side chain can be systematically varied to bulkier or more lipophilic substituents, with this compound serving as the low-logP reference point for assessing how increasing lipophilicity affects target potency, metabolic stability, and off-target pharmacology.

Chemical Biology Tool for mGluR5-Mediated Signaling Pathway Deconvolution

As a structurally distinct mGluR5 modulator lacking the aryl substituents common in advanced leads from the AstraZeneca series [1], this compound provides a complementary pharmacological tool for dissecting mGluR5 signaling pathways. Its unique 2-methoxyethyl urea motif may engage the allosteric binding pocket with a different interaction fingerprint than MPEP, MTEP, or fenobam, enabling researchers to probe biased signaling (e.g., differential effects on IP₁ accumulation vs. ERK1/2 phosphorylation vs. Ca²⁺ mobilization) when used alongside established mGluR5 tool compounds [2].

Procurement-Stable Reference Standard for Triazole-Pyrrolidine Carboxamide Library Synthesis

With confirmed multi-vendor availability (Life Chemicals F6471-5365, ≥90% purity) [1] and a well-defined synthetic entry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring followed by urea coupling with 2-methoxyethylamine [2], this compound is suitable as a procurement-stable reference standard. Research organizations building in-house triazole-pyrrolidine carboxamide libraries can use CAS 2198665-59-5 as a quality control (QC) benchmark for verifying the structural integrity and purity of newly synthesized analogs by HPLC-MS, ¹H NMR, and ¹³C NMR.

Quote Request

Request a Quote for N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.